molecular formula C22H14FN7OS B2367905 N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide CAS No. 1206986-68-6

N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

Cat. No. B2367905
CAS RN: 1206986-68-6
M. Wt: 443.46
InChI Key: UDFUFBDWLYLTQH-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H14FN7OS and its molecular weight is 443.46. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Thiazole, Pyridone, Pyrazole, Chromene, and Hydrazone Derivatives : A study by Darwish et al. (2014) focused on synthesizing novel heterocyclic compounds incorporating a sulfamoyl moiety. These compounds showed promising antibacterial and antifungal activities.

Heterocyclic Synthesis

  • 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon : In a review by Gouda (2014), the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide were discussed, emphasizing its role as a building block for synthesizing polyfunctionalized heterocyclic compounds.

Immunomodulation

  • Immunopotentiator CL 259, 763 : A study by Wang et al. (1988) investigated a synthetic immunomodulator, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), for its ability to enhance the immune response to tumors and viral infections.

Photophysical Properties

  • Green-Emitting Iridium(III) Complexes : A study by Constable et al. (2014) explored the photophysical properties of iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including the analysis of emission behavior.

Cyclization Reactions

  • Pummerer Cyclization for Oxindoles : McAllister et al. (2003) McAllister et al. (2003) demonstrated the use of alpha-sulfanyl N-aryl acetamides for efficient Pummerer cyclisation, enabling the construction of oxindoles.

Carbonic Anhydrase Inhibition

  • Benzamide Derivatives with Sulfanilamide : A study by Tuğrak et al. (2020) synthesized benzamide derivatives with thiourea-substituted benzenesulfonamides, which showed potent inhibition against human carbonic anhydrase enzymes.

Cyanine Fluorophores for Imaging

  • Asymmetric Orthogonal Cyanine Fluorophores : Hensbergen et al. (2020) Hensbergen et al. (2020) evaluated pentamethine cyanine (Cy5) fluorophores with various N-indole substituents for imaging applications, focusing on photostability and fluorescence brightness.

Antimicrobial Activity of Isoxazole-Based Heterocycles

  • Isoxazole-Based Heterocycles : Darwish et al. (2014) Darwish et al. (2014) synthesized novel isoxazole-based heterocycles, demonstrating their potential as antimicrobial agents.

properties

CAS RN

1206986-68-6

Molecular Formula

C22H14FN7OS

Molecular Weight

443.46

IUPAC Name

N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H14FN7OS/c23-16-6-4-15(5-7-16)18-11-19-21-26-27-22(29(21)8-9-30(19)28-18)32-13-20(31)25-17-3-1-2-14(10-17)12-24/h1-11H,13H2,(H,25,31)

InChI Key

UDFUFBDWLYLTQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C#N

solubility

not available

Origin of Product

United States

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